(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanol
Overview
Description
“(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanol”, also known as 5-F-2,3-BOM, is a synthetic compound. It is a colorless to yellow sticky oil to semi-solid or liquid . It has drawn attention from scientists due to its potential use as a pharmaceutical agent.
Synthesis Analysis
The synthesis of 2,3-dihydrobenzofurans, the core structure of this compound, involves several key bond formations. These include the formation of the O-alkyl bond, the O-aryl bond, the aromatic ring, the aryl-C3 bond, and the alkyl C2–C3 bond . The synthetic approaches are classified according to the key bond(s) formed during the construction of the dihydrobenzofuran skeleton .Molecular Structure Analysis
The molecular formula of “this compound” is C9H9FO2. Its molecular weight is 168.167.Chemical Reactions Analysis
The 2,3-dihydrobenzofuran (DHB) skeleton, which is part of this compound, confers a rigid shape to a molecule, with a well-defined spatial arrangement of substituents . The synthetic approaches to the DHB ring system are classified according to the key bond(s) formed during the construction of the dihydrobenzofuran skeleton .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 168.167.Scientific Research Applications
High-Performance Liquid Chromatography
- A study by Watanabe and Imai (1981) utilized a related fluoro compound as a fluorescent labeling reagent for high-performance liquid chromatography of amino acids. This demonstrates the use of fluoro compounds in enhancing detection sensitivity in biochemical analysis (Watanabe & Imai, 1981).
Synthesis and Reactivity
- Moreno-Fuquen et al. (2019) investigated the synthesis of fluoro-containing compounds through a catalyst- and solvent-free microwave-assisted Fries rearrangement. This research showcases the potential of such compounds in organic synthesis (Moreno-Fuquen et al., 2019).
- Macala et al. (2009) explored the hydrogenolysis and hydrogenation of dihydrobenzofuran, a model compound for lignin depolymerization. This indicates potential applications in renewable energy and materials science (Macala et al., 2009).
Biological Studies
- Kamiński et al. (2010) investigated the structural changes of a biologically active fluorophenyl compound. Such compounds can be used in understanding molecular interactions and structural biology (Kamiński et al., 2010).
- Malik and Khan (2014) synthesized and evaluated the anticonvulsant activities of fluorine-containing compounds. This suggests the potential use of fluoro compounds in pharmaceutical research (Malik & Khan, 2014).
Photophysical and Fluorescence Studies
- Matwijczuk et al. (2015) conducted fluorescence analysis of a fluorophenyl compound, providing insights into the use of such compounds in spectroscopic and materials studies (Matwijczuk et al., 2015).
Supramolecular Chemistry
- Rajalakshmi et al. (2012) explored the crystal structure of a fluoro compound, revealing its potential in the study of molecular and crystal engineering (Rajalakshmi et al., 2012).
Safety and Hazards
Future Directions
The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery . Therefore, “(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanol” and its derivatives could be of interest in future research for the development of new therapeutic agents.
Mechanism of Action
Target of Action
It is known that benzofuran derivatives, which this compound is a part of, have shown significant activity against various targets, including antimicrobial and anticancer targets .
Mode of Action
Benzofuran derivatives have been found to exhibit potent antibacterial activity when the 4-position of the benzofuran contains halogens or hydroxyl groups . This suggests that the fluoro group in the 5-position of this compound could potentially contribute to its biological activity.
Biochemical Pathways
Benzofuran derivatives have been found to have significant cell growth inhibitory effects in different types of cancer cells , suggesting that this compound may also interact with pathways related to cell growth and proliferation.
Result of Action
Given the known activities of benzofuran derivatives, it is plausible that this compound could have significant effects on cell growth and proliferation .
Biochemical Analysis
Biochemical Properties
Benzofuran derivatives, to which this compound belongs, are known to interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the benzofuran derivative and the biomolecule it interacts with.
Cellular Effects
Benzofuran derivatives have been shown to influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzofuran derivatives can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Benzofuran derivatives can interact with a variety of enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Properties
IUPAC Name |
(5-fluoro-2,3-dihydro-1-benzofuran-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-3,8,11H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKNMRDEZXPJCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C=C(C=C2)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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